[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine
Overview
Description
“[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine” is a chemical compound with the CAS Number: 1351647-81-8 . It has a molecular weight of 268.7 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H12N2O3.ClH/c13-7-9-6-11(17-14-9)8-1-2-10-12(5-8)16-4-3-15-10;/h1-2,5-6H,3-4,7,13H2;1H . This indicates the molecular structure of the compound.Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit bacterial biofilm formation, indicating a potential interaction with bacterial cell structures or signaling pathways .
Biochemical Pathways
Compounds with similar structures have been found to exhibit various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
It’s known that similar compounds, such as sulfonamides, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have shown to inhibit bacterial biofilm formation, suggesting potential antibacterial activity .
Action Environment
Studies on similar compounds have shown that factors such as temperature, cosolvent, and cosolvent concentration can significantly affect the reaction outcomes .
Properties
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c13-7-9-6-11(17-14-9)8-1-2-10-12(5-8)16-4-3-15-10/h1-2,5-6H,3-4,7,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORCYZBBWDHUJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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